molecular formula C18H17N3O2 B7711738 N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B7711738
M. Wt: 307.3 g/mol
InChI Key: AFALQAQYAZHGMH-UHFFFAOYSA-N
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Description

N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted oxadiazole derivatives.

Scientific Research Applications

N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in the growth and proliferation of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and material science, where precise control over molecular interactions is crucial.

Properties

IUPAC Name

N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-16(19-15-10-5-2-6-11-15)12-7-13-17-20-18(21-23-17)14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFALQAQYAZHGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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